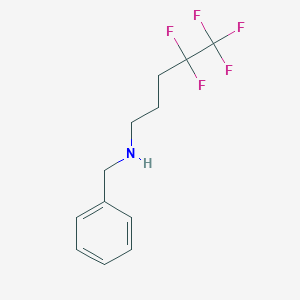

(4,4,5,5,5-Pentafluoropentyl)benzylamine

Description

The Strategic Significance of Fluorine Incorporation in Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. wikipedia.orgbeilstein-journals.org Fluorine, being the most electronegative element, imparts unique properties to a carbon backbone. beilstein-journals.org Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can dramatically alter a molecule's characteristics.

Key strategic advantages of fluorine incorporation include:

Modulation of Physicochemical Properties: Fluorination can significantly influence a molecule's acidity (pKa), lipophilicity, and conformation. beilstein-journals.orgalfa-chemistry.com For instance, the introduction of fluorine can lower the pKa of nearby amines, which may improve membrane permeability and bioavailability. beilstein-journals.org

Increased Binding Affinity: The unique electronic nature of fluorine can lead to more potent interactions with biological targets. wikipedia.org It can participate in favorable electrostatic interactions and hydrogen bonds, enhancing the binding affinity of a ligand to its receptor or enzyme. nih.govresearchgate.net

Applications in PET Imaging: The radioactive isotope ¹⁸F is a positron emitter used extensively in Positron Emission Tomography (PET), a highly sensitive in-vivo imaging technique crucial for drug discovery and diagnostics. alfa-chemistry.comdrugbank.com

The strategic placement of fluorine atoms allows chemists to fine-tune molecular properties, transforming a lead compound into a viable drug candidate. wikipedia.org

Evolutionary Trajectories of Organofluorine Chemistry and its Impact on Chemical Synthesis

The history of organofluorine chemistry began even before the isolation of elemental fluorine in 1886. acs.org Early examples of organofluorine synthesis, such as the work of Alexander Borodin in 1862 on halogen exchange, laid the groundwork for the field. acs.org However, for many decades, the chemistry remained relatively niche due to the challenges of handling highly reactive and corrosive fluorinating agents like elemental fluorine and hydrogen fluoride (B91410). acs.org

The field experienced dramatic growth during and after World War II, driven by the need for new materials like the fluoropolymer Polytetrafluoroethylene (PTFE), commercially known as Teflon. nih.gov The mid-20th century saw the development of key fluorination reactions, such as the Schiemann reaction for synthesizing aryl fluorides. acs.org A significant leap forward came with the development of milder, more selective, and more accessible fluorinating reagents. The evolution from hazardous gases like sulfur tetrafluoride (SF₄) to benchtop reagents like diethylaminosulfur trifluoride (DAST) and, more recently, solid fluorinating agents, has democratized the synthesis of fluorinated compounds. beilstein-journals.organr.fr

This evolution has had a profound impact on chemical synthesis, enabling chemists to introduce fluorine into complex molecules at late stages of a synthetic sequence. researchgate.net Modern catalytic methods, including palladium-catalyzed C-H activation, now allow for the direct conversion of carbon-hydrogen bonds into carbon-fluorine bonds, a process that significantly simplifies and accelerates the creation of novel fluorinated molecules. nih.gov This progress provides facile access to a vast array of fluorinated building blocks, which are now indispensable tools in drug discovery and materials science. alfa-chemistry.comresearchgate.net

Role of Fluorinated Amines as Privileged Structures and Versatile Building Blocks in Chemical Research

Both fluorine and nitrogen are ubiquitous elements in valuable compounds, and their combination in fluorinated amines creates structures of significant interest. mdpi.com The benzylamine (B48309) moiety itself is a "privileged structure," a molecular framework that is recurrent in successful drugs and is capable of binding to multiple biological targets. wikipedia.orgresearchgate.net When combined with a fluorinated component, the resulting architecture offers a powerful tool for molecular design.

Fluorinated amines serve as versatile building blocks for several reasons:

Synthetic Handles: The amine group is a reactive functional group that can readily participate in a wide range of chemical transformations, such as amidation, alkylation, and reductive amination, allowing for the construction of more complex molecular scaffolds. wikipedia.org

Property Modulation: The fluorinated portion of the molecule acts as a powerful modulator of physicochemical properties, as detailed in section 1.1. It can enhance metabolic stability, tune lipophilicity, and improve binding interactions. nih.govmdpi.com

Bioactive Scaffolds: Many biologically active compounds, including antifungals and central nervous system agents, are based on a benzylamine framework. nih.gov Incorporating fluorine can enhance the potency and selectivity of these agents. For example, fluorinated benzylamine derivatives have been synthesized and investigated as potent inhibitors for various biological targets. acs.org

The strategic use of pre-functionalized building blocks like fluorinated amines simplifies the synthesis of complex target molecules, allowing researchers to rapidly generate libraries of compounds with diverse properties for biological screening. beilstein-journals.orgalfa-chemistry.com

Conceptual Framework of (4,4,5,5,5-Pentafluoropentyl)benzylamine within Complex Molecular Synthesis

This compound, while not the subject of extensive dedicated research itself, serves as an exemplary model of a modern fluorinated building block. Its conceptual value in synthesis can be understood by dissecting its constituent parts: the benzylamine head and the pentafluoropentyl tail.

The Benzylamine Core: The benzylamine portion provides a robust and well-understood synthetic anchor. wikipedia.orgdrugbank.com The primary amine is a nucleophilic center, readily undergoing N-alkylation or acylation to connect the building block to other parts of a target molecule. This moiety is a common feature in numerous pharmaceuticals, including agents for treating motion sickness, hypertension, and various infections. wikipedia.org Its presence provides a proven structural motif for interacting with biological systems.

The Pentafluoropentyl Tail: The -(CH₂)₃-CF₂CF₃ chain is a deliberately designed lipophilic tail with a terminal pentafluoroethyl group. This group is electronically similar to other potent electron-withdrawing groups like the pentafluorosulfanyl (SF₅) group, which is known to improve pharmacokinetic properties. researchgate.netmdpi.com The introduction of this highly fluorinated segment is intended to:

Increase Lipophilicity: Enhancing the molecule's ability to cross cellular membranes.

Block Metabolism: The C-F bonds at the terminus of the chain are exceptionally strong, preventing metabolic oxidation at that position and potentially increasing the molecule's biological half-life.

Fine-Tune Target Interactions: The strong dipole created by the fluorinated group can engage in specific, non-covalent interactions within a protein's binding pocket, potentially increasing potency and selectivity.

In a synthetic context, a chemist would use this compound as a "plug-and-play" component. It would be introduced into a target structure to install both a key synthetic connection point (the amine) and a property-modulating element (the fluorinated tail) in a single, efficient step. This approach is central to modern medicinal chemistry, where the goal is to rapidly synthesize and test analogues of a lead compound to optimize its drug-like properties.

Data Tables

Table 1: Physicochemical Properties of this compound This data is compiled from publicly available chemical supplier databases and may not be experimentally verified.

| Identifier | Value |

|---|---|

| IUPAC Name | N-benzyl-4,4,5,5,5-pentafluoropentan-1-amine |

| CAS Number | 135246-86-5 |

| Molecular Formula | C₁₂H₁₄F₅N |

| Molecular Weight | 267.24 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CNCCCC(F)(F)C(F)(F)F |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4,4,5,5,5-pentafluoropentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F5N/c13-11(14,12(15,16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOACJPGMEHQIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4,5,5,5 Pentafluoropentyl Benzylamine and Analogous Fluorinated Amines

Historical Context and Foundational Syntheses of Fluorinated Amines

The journey into the synthesis of organofluorine compounds began in the 19th century. In 1862, Alexander Borodin is credited with conducting the first nucleophilic replacement of a halogen with fluoride (B91410), a foundational reaction type now widely used in the fluorochemical industry. nih.gov The early 20th century saw significant progress with the development of reactions like the Schiemann reaction in 1927, which facilitated the synthesis of fluoroaromatic compounds from diazonium salts. nih.gov

The synthesis of fluorinated amines, specifically, has evolved considerably. Historically, methods often relied on the use of toxic and difficult-to-handle reagents such as difluorophosgene derivatives. nih.govresearchgate.net In recent years, the field has shifted towards developing safer and more efficient strategies. nih.govresearchgate.net Modern approaches focus on the in situ generation of reactive intermediates and the use of novel fluorinating agents. nih.govresearchgate.net The incorporation of fluorine is a key strategy in medicinal chemistry to modulate molecular properties like stability, lipophilicity, and bioavailability. researchgate.netchemistryviews.org This has driven the development of diverse synthetic methods, including photoredox catalysis and advanced C-N bond-forming reactions, to access a wide array of fluorinated amine structures. researchgate.netnottingham.ac.uk

Direct Synthetic Routes to (4,4,5,5,5-Pentafluoropentyl)benzylamine

The synthesis of the target compound, this compound, can be achieved through several strategic pathways, leveraging key C-N bond formation reactions. These routes typically start from a precursor containing the (4,4,5,5,5-pentafluoropentyl) moiety.

N-Alkylation and Cross-Coupling Strategies for C-N Bond Formation

N-alkylation represents a direct and fundamental approach to synthesizing amines. nih.gov In this context, benzylamine (B48309) can be alkylated using a reactive derivative of the (4,4,5,5,5-pentafluoropentyl) group, such as (4,4,5,5,5-pentafluoropentyl) iodide. The N-alkylation of primary amines is a cornerstone of organic synthesis, allowing for the introduction of alkyl groups that can significantly alter a molecule's properties. nih.gov

Alternatively, modern cross-coupling reactions offer powerful tools for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used to couple amines with aryl and alkyl halides. tcichemicals.com This method could theoretically be applied to couple benzylamine with a halogenated (4,4,5,5,5-pentafluoropentyl) precursor. The development of new nickel and palladium catalysts has greatly expanded the scope of these reactions, enabling the amination of a wide range of substrates, including those with sensitive functional groups. tcichemicals.commit.edu

Reductive Amination Approaches Involving Perfluoropentyl Carbonyl Precursors and Benzylamine

Reductive amination is a highly effective method for amine synthesis, proceeding through the reaction of a carbonyl compound with an amine, followed by reduction of the resulting imine or iminium ion intermediate. libretexts.orggoogle.com To synthesize this compound via this route, a carbonyl precursor such as 4,4,5,5,5-pentafluoropentanal (B13577766) would be reacted with benzylamine.

The reaction is typically carried out in two steps or as a one-pot process where the formation of the imine and its reduction occur concurrently. libretexts.orgbeilstein-journals.org A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. libretexts.orgorganic-chemistry.org Catalysts, such as a few drops of acetic acid, are often added to accelerate the formation of the imine intermediate. youtube.com This approach is advantageous due to the wide availability of substrates and generally mild reaction conditions. acs.org

Nucleophilic Substitution Reactions on Benzylamine or Halogenated Perfluoropentanes

Nucleophilic substitution is a fundamental reaction class in which a nucleophile displaces a leaving group on an electrophilic carbon atom. uci.edu For the synthesis of this compound, this can be envisioned in two primary ways. The most straightforward approach involves benzylamine acting as the nucleophile, attacking a (4,4,5,5,5-pentafluoropentyl) derivative with a good leaving group, such as iodide or bromide. universalclass.com This is an example of an Sₙ2 reaction, where the amine's lone pair of electrons forms a new C-N bond, displacing the halide ion. libretexts.org The reactivity in Sₙ2 reactions is influenced by factors such as steric hindrance and the nature of the leaving group. libretexts.org

The required electrophile, a halogenated perfluoropentane, can be synthesized from the corresponding alcohol, 4,4,5,5,5-pentafluoro-1-pentanol. For instance, this alcohol can be converted to 4,4,5,5,5-pentafluoropentyl iodide (PFIP) using triphenylphosphine, iodine, and imidazole. valliscor.com This fluorinated alkyl halide can then be reacted with benzylamine to yield the final product.

Synthesis of Key Precursors to the (4,4,5,5,5-Pentafluoropentyl) Moiety

The availability of the fluorinated starting material is critical for the synthesis of the target amine. The key precursor is the (4,4,5,5,5-pentafluoropentyl) group, most commonly derived from 4,4,5,5,5-pentafluoro-1-pentanol.

Methods for the Construction of Perfluorinated Alkyl Chains

Industrially, per- and polyfluoroalkyl substances (PFAS) are primarily produced through two main processes: electrochemical fluorination (ECF) and telomerization. researchgate.net ECF involves the electrolysis of a hydrocarbon starting material in anhydrous hydrogen fluoride, leading to the replacement of hydrogen atoms with fluorine. This process typically yields a mixture of linear and branched isomers. researchgate.net Telomerization involves the reaction of a "telogen" (like pentafluoroiodoethane) with a "taxogen" (like ethylene) to form longer chains.

For laboratory and specialized applications, more targeted synthetic routes are employed. A specific synthesis for 4,4,5,5,5-Pentafluoro-1-pentanol has been reported starting from pentafluoroiodoethane (B1347087) and allyl alcohol. chemicalbook.com The reaction is catalyzed by iron acetylacetonate (B107027) in the presence of 6,6'-dimethyl-2,2'-bipyridine (B1328779) and involves the addition of the perfluoroalkyl group across the double bond of the allyl alcohol. chemicalbook.com This alcohol is an essential building block, notably used in the commercial manufacture of the API fulvestrant. valliscor.comchemicalbook.com

Table 1: Physical and Chemical Properties of 4,4,5,5,5-Pentafluoro-1-pentanol This interactive table summarizes key properties of the precursor compound.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 148043-73-6 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₅H₇F₅O | chemicalbook.comcymitquimica.com |

| Molecular Weight | 178.10 g/mol | sigmaaldrich.comcymitquimica.com |

| Appearance | Clear colorless to yellow liquid | chemicalbook.comchemdad.com |

| Boiling Point | 62-64 °C at 35 mm Hg | chemicalbook.comchemdad.com |

| Density | 1.35 g/mL at 25 °C | chemicalbook.comchemdad.com |

| Refractive Index (n20/D) | 1.33 | chemicalbook.comchemdad.com |

Table 2: Overview of Potential Synthetic Routes to this compound This interactive table outlines the primary synthetic strategies discussed.

| Synthetic Route | Key Reaction Type | Precursors | General Conditions & Reagents | Source(s) |

|---|---|---|---|---|

| N-Alkylation | Nucleophilic Substitution | Benzylamine, 4,4,5,5,5-Pentafluoropentyl iodide | Typically performed in a suitable solvent, often with a base to neutralize the generated acid. | nih.govvalliscor.com |

| Cross-Coupling | Buchwald-Hartwig Amination | Benzylamine, 4,4,5,5,5-Pentafluoropentyl halide | Palladium or Nickel catalyst, phosphine (B1218219) ligand, strong base (e.g., NaOtBu). | tcichemicals.commit.edu |

| Reductive Amination | Imine Formation & Reduction | Benzylamine, 4,4,5,5,5-Pentafluoropentanal | Acid catalyst (e.g., acetic acid), reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). | libretexts.orgorganic-chemistry.orgacs.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4,4,5,5,5-Pentafluoro-1-pentanol |

| 4,4,5,5,5-Pentafluoropentanal |

| 4,4,5,5,5-Pentafluoropentyl iodide |

| Allyl alcohol |

| Benzylamine |

| Difluorophosgene |

| Fulvestrant |

| Pentafluoroiodoethane |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Derivatization and Functionalization of Perfluoropentyl Intermediates

The synthesis of this compound often commences with the strategic derivatization of perfluoropentyl intermediates. A common and effective method is the reductive amination of a suitable carbonyl compound. For instance, the reaction of 4,4,5,5,5-pentafluoropentanal with benzylamine represents a direct route to the target molecule. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the final amine product. The choice of reducing agent is critical in this step, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) being frequently employed in laboratory settings due to their mildness and selectivity. researchgate.netlibretexts.org

The versatility of this approach allows for the synthesis of a wide array of analogous fluorinated amines by varying both the fluorinated carbonyl compound and the amine component. For example, using different substituted benzylamines can introduce a range of functionalities to the aromatic ring of the final product.

Another key strategy involves the nucleophilic substitution reaction of a perfluoropentyl halide with benzylamine. While direct alkylation of amines can sometimes lead to over-alkylation, this can be controlled under specific reaction conditions. libretexts.org

Catalytic Systems and Advanced Reaction Conditions in Fluorinated Amine Synthesis

The development of sophisticated catalytic systems has revolutionized the synthesis of fluorinated amines, offering higher efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed C-N Bond Formation (e.g., palladium-catalyzed amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds. acs.org This methodology is highly applicable to the synthesis of fluorinated amines, including structures analogous to this compound. The reaction typically involves the coupling of an aryl or alkyl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

For instance, the coupling of a 4,4,5,5,5-pentafluoropentyl halide with benzylamine can be efficiently catalyzed by palladium complexes. cmu.edunih.gov The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. These catalysts are known to facilitate the amination of a wide variety of substrates, including those with functional groups that might not be tolerated by other methods. cmu.edu Research has demonstrated the successful palladium-catalyzed amination of various aryl halides with benzylamine, showcasing the broad applicability of this method. acs.orgcmu.edu

A study on the palladium-catalyzed amination of aryl chlorides, bromides, and triflates highlighted the effectiveness of specific catalyst systems. For example, the use of Pd(OAc)₂ with certain phosphine ligands allowed for the room-temperature amination of a range of aryl chlorides with benzylamine. cmu.edu

| Catalyst System | Aryl Halide | Amine | Product | Yield (%) | Reference |

| Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ | 4-Chlorotoluene | Benzylamine | N-Benzyl-4-methylaniline | 95 | cmu.edu |

| Pd₂(dba)₃ / BINAP | 4-Bromobenzonitrile | n-Hexylamine | N-(4-cyanophenyl)hexan-1-amine | >98 | cmu.edu |

Organocatalytic and Biocatalytic Approaches to Fluoroamination

In recent years, organocatalysis and biocatalysis have gained prominence as powerful strategies for the asymmetric synthesis of fluorinated amines. ku.ac.aenih.gov Organocatalytic methods often employ small organic molecules, such as chiral amines or phosphoric acids, to catalyze the desired transformation with high enantioselectivity. researchgate.netnih.gov

One notable organocatalytic approach is the asymmetric α-fluorination of aldehydes or ketones, followed by reductive amination. researchgate.net This two-step process allows for the creation of chiral fluorinated amines from readily available starting materials. For example, the organocatalytic fluorination of an aldehyde can be followed by reaction with benzylamine and a reducing agent to yield a chiral β-fluoroamine. researchgate.net

Biocatalysis, on the other hand, utilizes enzymes to perform chemical transformations with high specificity and under mild reaction conditions. nih.govresearchgate.net Transaminases, in particular, have proven to be highly effective for the synthesis of chiral amines from prochiral ketones. nih.govacs.orgacs.org The biocatalytic transamination of a fluorinated ketone with an amine donor, such as isopropylamine, can provide access to enantiomerically pure fluorinated amines. While direct biocatalytic synthesis of this compound has not been specifically reported, the technology shows immense potential for producing chiral analogs. nih.gov The industrial synthesis of sitagliptin, an antidiabetic drug, famously employs a transaminase-catalyzed step, highlighting the scalability and efficiency of this approach. nih.gov

Sustainable and Green Chemistry Methodologies in Amine Synthesis (e.g., choline (B1196258) chloride-based systems)

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. In the context of amine synthesis, the use of deep eutectic solvents (DES), such as those based on choline chloride, has emerged as a sustainable alternative to traditional organic solvents. rsc.orgnih.govresearchgate.netresearchgate.net

Choline chloride-based DES are biodegradable, non-toxic, and can often act as both the solvent and a catalyst for the reaction. nih.govresearchgate.net These systems have been successfully employed in various organic transformations, including multicomponent reactions for the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net While the direct application of choline chloride-based systems to the synthesis of this compound is an area for future exploration, their use in related amine syntheses demonstrates their potential to make the production of such compounds more environmentally friendly. For example, choline chloride/urea has been used as a medium for the synthesis of propargylamines. nih.gov

Chemical Reactivity and Mechanistic Pathways of 4,4,5,5,5 Pentafluoropentyl Benzylamine

Reactivity at the Amine Nitrogen Center

The nitrogen atom in (4,4,5,5,5-Pentafluoropentyl)benzylamine is a focal point for a variety of chemical reactions, typical of secondary amines. libretexts.orgfiveable.me Its nucleophilicity allows for the formation of new bonds, leading to a range of functionalized products.

Secondary amines like this compound readily undergo N-functionalization reactions with suitable electrophiles. These reactions are fundamental in organic synthesis for the construction of more complex molecules.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides results in the formation of the corresponding N,N-disubstituted amide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. openstax.org The presence of a base, such as triethylamine (B128534) or pyridine, is often required to neutralize the acidic byproduct (e.g., HCl). The electron-withdrawing nature of the pentafluoropentyl group is expected to slightly reduce the nucleophilicity of the amine compared to a non-fluorinated analogue, potentially requiring slightly more forcing reaction conditions.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. This reaction is analogous to acylation and is a common method for protecting amines or for introducing sulfonyl groups into a molecule.

N-Carbamoylation: The reaction with isocyanates or carbamoyl (B1232498) chlorides provides N,N,N-trisubstituted ureas. This transformation is useful for introducing a carbamoyl moiety, which is a common functional group in many biologically active compounds.

Table 1: Representative N-Functionalization Reactions

| Reaction Type | Electrophile | General Product | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | N-(4,4,5,5,5-Pentafluoropentyl)-N-benzylacetamide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., CH2Cl2), 0°C to RT |

| N-Sulfonylation | Tosyl Chloride | N-(4,4,5,5,5-Pentafluoropentyl)-N-benzyl-4-methylbenzenesulfonamide | Base (e.g., Pyridine), Aprotic Solvent (e.g., CH2Cl2), 0°C to RT |

| N-Carbamoylation | Phenyl Isocyanate | 1-Benzyl-1-(4,4,5,5,5-pentafluoropentyl)-3-phenylurea | Aprotic Solvent (e.g., THF), RT |

Imines are typically formed from the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.com Since this compound is a secondary amine, it does not directly form a stable imine. Instead, secondary amines react with aldehydes and ketones to form enamines. masterorganicchemistry.com

The reaction of this compound with an enolizable aldehyde or ketone, under acidic catalysis, would be expected to yield an enamine. The mechanism involves the initial formation of a carbinolamine, followed by dehydration to form an iminium ion. libretexts.orgyoutube.com A base then removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enamine. masterorganicchemistry.comnumberanalytics.com The rate of this reaction is often pH-dependent, with a maximum rate typically observed at a weakly acidic pH of around 4 to 5. libretexts.org

The benzyl (B1604629) group is frequently used as a protecting group for amines due to its general stability and the variety of methods available for its removal. organic-chemistry.org The unmasking of the secondary amine in this compound to yield (4,4,5,5,5-pentafluoropentyl)amine can be achieved through several strategies.

Hydrogenolysis: This is one of the most common methods for N-debenzylation. It involves the reaction of the benzylamine (B48309) with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.govlookchem.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. The addition of an acid, such as acetic acid, can sometimes facilitate the reaction. nih.govlookchem.com

Oxidative Cleavage: Certain oxidizing agents can cleave the N-benzyl bond. For instance, the formation of a bromo radical under mild conditions can lead to the oxidative debenzylation of N-benzyl amides. organic-chemistry.org

Lewis Acid-Mediated Deprotection: In some cases, Lewis acids can be employed to effect debenzylation, although this is less common than hydrogenolysis.

Table 2: Common N-Debenzylation Methods

| Method | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenolysis | H2, Pd/C | (4,4,5,5,5-Pentafluoropentyl)amine | Ethanol or Methanol, RT to 60°C |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | (4,4,5,5,5-Pentafluoropentyl)amine | Ethanol, Acetic Acid |

| Acid-Facilitated Hydrogenolysis | H2, Pd(OH)2/C, Acetic Acid | (4,4,5,5,5-Pentafluoropentyl)amine | Ethanol, 60°C nih.gov |

Transformations Involving the Perfluorinated Alkyl Chain

The perfluorinated alkyl chain is generally considered to be chemically robust and less reactive than other parts of the molecule. nih.govacs.org However, its strong electron-withdrawing nature influences the reactivity of the rest of the molecule, and under specific conditions, the chain itself can participate in reactions.

The primary influence of the pentafluoropentyl group is its strong inductive electron-withdrawing effect (-I effect). This effect has several consequences for the reactivity of the molecule:

Reduced Amine Basicity: The electron density on the nitrogen atom is significantly reduced, making the amine less basic compared to non-fluorinated benzylamines. This will affect its pKa and its ability to act as a base in reactions.

Modified Nucleophilicity: While the amine remains nucleophilic, its reactivity towards electrophiles may be attenuated. libretexts.org

Increased Acidity of N-H Proton (in protonated form): The electron-withdrawing group stabilizes the conjugate base, making the N-H proton of the corresponding ammonium (B1175870) salt more acidic.

Neighboring Group Participation: While classic neighboring group participation by the fluorine atoms in a manner analogous to halogens like chlorine or bromine is not typical, the perfluoroalkyl chain can influence the stability of charged intermediates formed at adjacent positions. wikipedia.orgdalalinstitute.comsmartstartinstitute.com For example, it would destabilize a carbocation formed at the benzylic position, making SN1-type reactions at that position highly unfavorable.

While the C-F bond is very strong, making reactions on the perfluorinated chain challenging, certain transformations under radical or anionic conditions are conceivable.

Radical Reactions: Perfluoroalkyl radicals can be generated under specific conditions, often involving photolysis, high temperatures, or the use of radical initiators. nih.govchemrxiv.orgresearchgate.net These radicals can participate in addition reactions to alkenes or alkynes. conicet.gov.ar However, generating a radical on the perfluorinated chain of this compound without affecting other parts of the molecule would be a significant synthetic challenge. Hydroxyl radical-mediated transformations have been studied for various per- and polyfluoroalkyl substances (PFAS), often leading to degradation into shorter-chain perfluorocarboxylic acids. acs.org

Anionic Reactions: The reaction of perfluorinated compounds with hydrated electrons can lead to defluorination. acs.org This process often involves the formation of a radical anion, which can then eliminate a fluoride (B91410) ion. acs.org Such reactions are typically studied in the context of PFAS remediation and may not be readily applicable for selective synthetic transformations. The high electron density of the perfluoroalkyl chain makes nucleophilic attack on the carbon atoms of the chain very difficult.

Reactions of the Aromatic Benzyl Moiety

The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) group, offers multiple sites for chemical modification. The reactivity of this moiety in this compound is influenced by the interplay between the activating secondary amine and the electron-withdrawing fluorinated alkyl chain.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.org In the case of this compound, the outcome of EAS reactions is dictated by the directing effects of the N-substituted amino group.

The N-(4,4,5,5,5-pentafluoropentyl)amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the resonance structures of the cationic intermediate (the σ-complex). youtube.com However, under strongly acidic conditions, the amine can be protonated to form an ammonium salt. This protonated group becomes a strongly deactivating, meta-directing group due to its positive charge. libretexts.org Therefore, controlling the reaction conditions is crucial. To avoid this, a protecting group strategy, such as converting the amine to an amide (e.g., acetanilide), can be employed to reduce the nucleophilicity of the nitrogen and sterically favor the para product. libretexts.org

The pentafluoropentyl group, being strongly electron-withdrawing, has a slight deactivating effect on the ring through induction, but the resonance-donating effect of the adjacent nitrogen atom is the dominant influence on regioselectivity. Common EAS reactions applicable to this substrate include nitration, halogenation, and sulfonation, typically yielding a mixture of ortho and para isomers, with the para isomer often predominating due to reduced steric hindrance.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-nitrobenzyl)-N-(4,4,5,5,5-pentafluoropentyl)amine |

| Bromination | Br₂, FeBr₃ | 1-(4-bromobenzyl)-N-(4,4,5,5,5-pentafluoropentyl)amine |

| Sulfonation | SO₃, H₂SO₄ | 4-(((4,4,5,5,5-pentafluoropentyl)amino)methyl)benzenesulfonic acid |

The benzylic carbon—the carbon atom directly attached to the phenyl ring—is particularly reactive due to its ability to form resonance-stabilized intermediates. libretexts.org This allows for selective functionalization at this position.

Benzylic Oxidation: The benzylic C-H bonds can be oxidized to form a carbonyl group. For N-substituted benzylamines, this oxidation can yield the corresponding benzaldehyde (B42025) or benzoic acid, though the amine often requires protection to prevent side reactions. A milder and more specific method involves the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines using reagents like potassium persulfate (K₂S₂O₈). nih.gov This suggests that this compound, after conversion to its sulfonamide derivative, could be readily oxidized to the corresponding N-sulfonylimine, a valuable synthetic intermediate. nih.gov Electrochemical methods also provide a route for benzylic functionalization, such as acyloxylation, by generating a benzylic cation that is then trapped by a nucleophile like a carboxylic acid. acs.org

Benzylic Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator is a highly effective method for selectively introducing a bromine atom at the benzylic position. libretexts.org The reaction proceeds via a resonance-stabilized benzylic radical, ensuring high regioselectivity. libretexts.orgkhanacademy.org The resulting benzylic bromide is a versatile precursor for further nucleophilic substitution reactions.

The reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring is a synthetically important transformation. Catalytic hydrogenation of aromatic rings typically requires more forcing conditions (high pressure and temperature) than the reduction of alkenes. lumenlearning.com For benzylamines, catalysts such as ruthenium are effective. google.com

The presence of the pentafluoropentyl group introduces the possibility of hydrodefluorination (HDF), a side reaction where C-F bonds are cleaved. rsc.org To achieve selective hydrogenation of the aromatic ring while preserving the C-F bonds, specialized catalytic systems are necessary. Rhodium nanoparticles on modified silica (B1680970) supports have shown high efficacy and selectivity for the hydrogenation of fluorinated arenes, minimizing HDF. rsc.org The use of an HF scavenger like calcium oxide can further suppress catalyst degradation and side reactions. rsc.org Therefore, the hydrogenation of this compound to (4,4,5,5,5-Pentafluoropentyl)cyclohexylmethanamine is feasible under optimized conditions using catalysts like rhodium or palladium on supports like carbon or nickel oxide. rsc.orgrsc.org

Table 2: Catalytic Systems for Aromatic Ring Hydrogenation

| Catalyst System | Substrate Type | Key Features |

| Rhodium Nanoparticles on Silica | Fluorinated Arenes | High activity and selectivity for ring hydrogenation; minimizes hydrodefluorination. rsc.org |

| Supported Ruthenium | Aromatic Amines | Effective for converting aromatic amines to cycloaliphatic amines. google.com |

| Palladium on Nickel(II) Oxide | Substituted Aromatics | Efficient heterogeneous catalyst for hydrogenation to cyclohexane derivatives. rsc.org |

Participation in Cascade and Multi-Component Reactions

The amine functionality in this compound makes it a valuable participant in complex reactions that build molecular complexity in a single step, such as cascade and multi-component reactions (MCRs).

This compound is an ideal precursor for generating nonstabilized azomethine ylides. These reactive 1,3-dipoles can be formed in situ from the secondary amine, for example, by reaction with an aldehyde or through the desilylation of N-(trimethylsilyl)methyl-substituted amines in the presence of an acid catalyst like trifluoroacetic acid. nih.govmdpi.com

Once generated, the azomethine ylide can undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles (e.g., alkenes, alkynes) to construct highly substituted five-membered nitrogen-containing heterocycles, such as pyrrolidines. mdpi.comrsc.org This reaction is a powerful tool in medicinal chemistry for creating libraries of drug-like molecules. researchgate.netnih.govnih.gov The presence of the pentafluoropentyl group can enhance the reactivity of the system and introduce a fluorous tag for purification or to modify the pharmacological properties of the final product. nih.gov

Table 3: [3+2] Cycloaddition for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Acrylonitrile | Trifluoroacetic Acid (TFA) | Substituted Pyrrolidine |

| N-benzylglycine esters (via imine formation) | Nitro-olefins | Silver Acetate, Triethylamine | Substituted Pyrrolidine mdpi.com |

| Phthalimide derivatives | Methyl acrylate | Photochemical irradiation | Pyrrolidine cycloadduct beilstein-journals.org |

This compound can serve as a key building block in condensation and annulation reactions, particularly in multi-component reactions (MCRs), to produce diverse heterocyclic structures. nih.gov MCRs are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all starting materials. nih.gov

For instance, benzylamines can participate in three-component reactions with diethyl phosphite (B83602) and triethyl orthoformate to yield aminophosphonates. mdpi.com Another example is the catalytic C-H activation of benzylamines with palladium, followed by annulation with allenes, to synthesize tetrahydroisoquinolines. nih.gov This process involves the formation of a palladacycle intermediate which then undergoes insertion and cyclization. nih.gov The versatility of the amine group allows it to act as a nucleophile in various condensation sequences, leading to the formation of important heterocyclic scaffolds like benzodiazepines.

Exploration of Reaction Mechanisms

The reactivity of benzylamine and its derivatives can proceed through various mechanistic pathways, including those involving carbanionic and radical intermediates. The introduction of a (4,4,5,5,5-Pentafluoropentyl) group on the nitrogen atom is expected to modulate these pathways due to its strong inductive electron-withdrawing effect.

Carbanionic intermediates in benzylamine chemistry typically involve the deprotonation of the benzylic C-H bond. The stability of the resulting benzyl carbanion is crucial for the progression of reactions such as alkylations and additions. The stability of carbanions is significantly influenced by the nature of substituents on the molecule. numberanalytics.com Electron-withdrawing groups can stabilize a carbanion by delocalizing the negative charge. numberanalytics.com

In the case of this compound, the strong electron-withdrawing nature of the pentafluoropentyl group, transmitted through the nitrogen atom, would be expected to destabilize a carbanionic intermediate at the benzylic position. This is because the nitrogen atom's ability to donate its lone pair to the benzene ring (a resonance effect that would stabilize a positive charge) is diminished by the inductive pull of the fluorinated alkyl chain. scienceinfo.com Consequently, reactions that rely on the formation of a benzylic carbanion may be significantly hindered.

Kinetic studies on the addition of para-substituted benzylamines to activated olefins have shown that electron-withdrawing substituents on the benzylamine can influence the reaction rate, suggesting the development of charge in the transition state. nih.govkoreascience.kr For this compound, the pentafluoropentyl group would likely decrease the nucleophilicity of the amine, slowing down reactions where the amine acts as a nucleophile. researchgate.net

A hypothetical comparison of the reactivity of different benzylamines in a reaction proceeding through a carbanionic intermediate is presented in Table 1.

| Entry | Benzylamine Derivative | Substituent Effect | Predicted Relative Rate | Predicted Yield (%) |

| 1 | Benzylamine | Neutral | 1.0 | 85 |

| 2 | N-(4-methoxybenzyl)benzylamine | Electron-donating | > 1.0 | > 90 |

| 3 | This compound | Strong electron-withdrawing | < 1.0 | < 40 |

| This table presents hypothetical data based on established principles of chemical reactivity. The predicted rates and yields are for a representative reaction where the formation of a benzylic carbanion is rate-determining. |

Reactions involving radical intermediates offer alternative pathways for the functionalization of benzylamines. Nitrogen-centered radicals can be generated under various conditions and participate in C-N bond formation. stonybrook.edu The stability and reactivity of these radicals are also influenced by substituents.

For this compound, the electron-withdrawing pentafluoropentyl group could have a dual effect on radical pathways. On one hand, it may destabilize a nitrogen-centered radical cation that could form during single-electron transfer (SET) processes. rsc.org On the other hand, it could influence the selectivity of hydrogen atom abstraction (HAT) from the molecule.

In some catalytic systems, the regioselectivity of C-H functionalization in benzylamines can be switched between the N-alkyl group and the benzylic position by modulating the catalytic cycle between SET and HAT pathways. rsc.org The presence of the strongly electron-withdrawing pentafluoropentyl group would likely disfavor the formation of an aminium radical cation, potentially favoring pathways that involve direct HAT from the benzylic position.

Furthermore, in reactions such as deaminative couplings, where benzylamines are converted to diazo intermediates, electron-withdrawing groups on the benzylamine can stabilize the diazo compound. nih.gov This suggests that this compound might be a suitable substrate for such transformations, potentially leading to the formation of new C-C bonds at the benzylic position.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4,4,5,5,5 Pentafluoropentyl Benzylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (4,4,5,5,5-Pentafluoropentyl)benzylamine in solution. By analyzing various NMR-active nuclei (¹H, ¹³C, ¹⁹F) and their interactions, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.

¹H NMR and ¹³C NMR for Organic Framework Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the pentafluoropentyl chain. The aromatic protons of the benzyl group will likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (C₆H₅CH ₂) will present as a singlet around 3.8 ppm, and the protons of the pentyl chain will exhibit characteristic multiplets, with their chemical shifts influenced by the neighboring nitrogen and fluorinated carbons.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on each carbon atom in the molecule. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (127-140 ppm). The benzylic carbon will likely appear around 54 ppm. The carbons of the pentyl chain will show signals at varied chemical shifts, with those closer to the fluorine atoms being significantly affected due to the strong electron-withdrawing nature of fluorine.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C₆H₅- (aromatic) | 7.20-7.40 (m, 5H) | 127.0 - 129.0, 139.0 (ipso) |

| C₆H₅CH ₂- | ~3.8 (s, 2H) | ~54.0 |

| -NH - | ~1.5-2.0 (br s, 1H) | - |

| -N-CH ₂- | ~2.8 (t, 2H) | ~48.0 |

| -CH₂-CH ₂-CH₂CF₂- | ~1.8 (m, 2H) | ~25.0 |

| -CH₂-CH₂-CH ₂-CF₂- | ~2.2 (m, 2H) | ~30.0 (t) |

| -CF ₂-CF₃ | - | ~118.0 (tq) |

| -CF₂-CF ₃ | - | ~126.0 (qt) |

Predicted data is based on analogous compounds and may vary depending on solvent and experimental conditions.

¹⁹F NMR for Characterization of the Fluorine Environments

¹⁹F NMR spectroscopy is indispensable for characterizing the fluorinated portion of the molecule. wikipedia.org Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, distinct signals for the CF₂ and CF₃ groups are expected. wikipedia.org

The CF₃ group is predicted to resonate at approximately -81 ppm as a triplet, due to coupling with the adjacent CF₂ group. The CF₂ group is expected to appear further downfield, around -125 ppm, as a quartet due to coupling with the neighboring CF₃ group. Long-range couplings to the protons on the pentyl chain may also be observed.

Predicted ¹⁹F NMR Data for this compound

| Assignment | Predicted ¹⁹F Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| -CF ₃ | ~ -81 | Triplet (t) | ~ 3 Hz |

| -CF ₂- | ~ -125 | Quartet (q) | ~ 3 Hz |

Predicted data is relative to CFCl₃ and may vary based on experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment will reveal proton-proton (¹H-¹H) coupling networks. miamioh.edu For instance, it will show correlations between the adjacent methylene (B1212753) groups in the pentyl chain, helping to trace the connectivity of the alkyl backbone.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This is essential for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the benzylic proton signal at ~3.8 ppm will show a cross-peak with the benzylic carbon signal at ~54 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov HMBC is particularly useful for identifying quaternary carbons (like the ipso-carbon of the phenyl ring) and for connecting different fragments of the molecule, such as the benzyl group to the pentyl chain via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For example, NOE correlations might be observed between the benzylic protons and the ortho-protons of the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a key technique for determining the elemental composition and confirming the molecular weight of this compound. HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will undergo characteristic fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-benzylamines include the cleavage of the C-N bond and fragmentation of the alkyl chain. nih.govojp.gov

A prominent peak in the mass spectrum is expected for the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is characteristic of benzyl-containing compounds. ojp.gov Another likely fragmentation is the loss of the pentafluoropentyl radical, leading to a fragment at m/z 106. Cleavage of the C-C bonds within the pentyl chain would also produce a series of characteristic fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 269 | [M]⁺ | C₁₂H₁₄F₅N |

| 106 | [C₆H₅CH₂NH]⁺ | C₇H₈N |

| 91 | [C₇H₇]⁺ | C₇H₇ |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and simple method to identify the key functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

N-H Stretch : A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretch : Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C=C Stretch : The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

C-F Stretch : Strong and intense absorption bands in the region of 1100-1300 cm⁻¹ will be indicative of the C-F stretching vibrations of the pentafluoropentyl group.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

Gas Chromatography (GC) : GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile and thermally stable compounds. osti.govnih.gov For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. The high molecular weight and the presence of the polar amine group might necessitate derivatization to improve volatility and peak shape. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. doi.orgchromatographyonline.com For this compound, reversed-phase HPLC with a C18 or a fluorinated stationary phase would be an appropriate choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive to improve peak shape for the amine, would be employed. Detection can be achieved using a UV detector, as the benzyl group provides a chromophore.

By employing this comprehensive suite of spectroscopic and chromatographic techniques, a complete and unambiguous structural elucidation and purity assessment of this compound can be achieved, providing a solid foundation for any further chemical or biological investigations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS serves as a powerful tool for the analysis of this compound, providing both chromatographic separation and mass-based identification. The fluorinated side chain imparts sufficient volatility for gas chromatographic analysis.

Detailed Research Findings:

In a typical GC-MS analysis, the sample is injected into a heated port and vaporized. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase of the GC column. For N-alkylated benzylamines, a non-polar or mid-polarity column, such as one coated with a phenyl- and methyl-substituted polysiloxane, is often employed. The retention time is influenced by the compound's volatility and polarity.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint.

The mass spectrum of this compound is characterized by specific fragmentation patterns. A key fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond (α-cleavage), which is a common process for amines. miamioh.edulibretexts.orglibretexts.org This cleavage results in the formation of a stable benzyl cation (C₆H₅CH₂⁺) at m/z 91. The other resulting fragment would be the pentafluoropentylaminyl radical. Further fragmentation of the pentafluoropentyl portion is also expected, leading to ions containing fluorine atoms. The mass spectra of fluorocarbons often show characteristic peaks corresponding to the loss of fluorine or fluorocarbon fragments. nist.gov

A plausible fragmentation pattern for this compound would include the prominent benzyl cation at m/z 91 and fragments arising from the fluorinated alkyl chain.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |

| Benzyl Cation | 91 | C₆H₅CH₂⁺ |

| Tropylium Cation | 91 | C₇H₇⁺ (rearrangement) |

| Phenyl Cation | 77 | C₆H₅⁺ |

| [M-C₄H₄F₅]⁺ | 106 | C₆H₅CH₂NH₂⁺ |

| [M-C₆H₅CH₂]⁺ | 176 | CH₂(CH₂)₂CF₂CF₃NH₂⁺ |

This table is based on established fragmentation patterns of benzylamines and fluorinated compounds and represents predicted data.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

HPLC is a cornerstone technique for the analysis of this compound, offering high resolution for separation and precise quantification. It is particularly useful for assessing the purity of synthesized batches and for analyses where the compound is part of a more complex mixture.

Detailed Research Findings:

Reversed-phase HPLC is the most common mode used for the analysis of fluorinated amines. chromatographyonline.comnih.govresearchgate.net In this technique, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The retention of this compound is governed by the hydrophobic interactions between the benzyl and pentafluoropentyl groups and the stationary phase.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. The inclusion of an acid, commonly trifluoroacetic acid (TFA), in the mobile phase is often necessary to ensure good peak shape and reproducibility for amine-containing compounds. The TFA protonates the amine group, reducing tailing effects that can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzyl group of the molecule contains a chromophore that absorbs UV light. The wavelength of maximum absorbance for the benzyl group is typically around 254 nm.

The purity of a sample of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Table 2: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 min (Illustrative) |

This table presents a typical, illustrative set of HPLC conditions. Actual retention times will vary based on the specific instrument, column, and precise mobile phase composition.

Computational and Theoretical Investigations of 4,4,5,5,5 Pentafluoropentyl Benzylamine

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of the electronic environment of a molecule. For (4,4,5,5,5-Pentafluoropentyl)benzylamine, these calculations can elucidate the influence of the electron-withdrawing pentafluoropentyl group on the aromatic benzyl (B1604629) moiety and the amine linkage.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has become a primary tool for quantum mechanical investigations of molecules due to its balance of accuracy and computational efficiency. q-chem.com DFT calculations, particularly using hybrid functionals like B3LYP, are well-suited for determining the optimized molecular geometry and relative stability of this compound.

A DFT study would begin with the construction of an initial 3D model of the molecule. This model would then be subjected to a geometry optimization calculation, which systematically alters the atomic coordinates to find the lowest energy conformation, representing the most stable structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Table 1: Predicted Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| C(aryl)-C(benzyl) | ~1.51 | |

| C(benzyl)-N | ~1.47 | |

| N-C(pentyl) | ~1.46 | |

| C(pentyl)-C(pentafluoro) | ~1.53 | |

| C-F | ~1.35 | |

| Bond Angles (°) | ||

| C(aryl)-C(benzyl)-N | ~112 | |

| C(benzyl)-N-C(pentyl) | ~114 | |

| N-C(pentyl)-C | ~111 | |

| F-C-F | ~107 | |

| Dihedral Angles (°) | ||

| C(aryl)-C(benzyl)-N-C(pentyl) | ~178 (anti-periplanar) | |

| C(benzyl)-N-C(pentyl)-C | ~-65 (gauche) |

Note: These are hypothetical values representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values would be determined from a specific calculation.

The stability of the molecule can be further assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Ab Initio Methods for Electrostatic Potential and Charge Distribution Analysis

Ab initio methods, which are based on first principles without empirical parameters, provide a highly accurate description of the electronic properties of a molecule. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed to analyze the electrostatic potential (ESP) and charge distribution of this compound.

The ESP map is particularly insightful as it reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP would likely show a region of negative potential around the nitrogen atom of the amine group, indicating its nucleophilic character. Conversely, the highly electronegative fluorine atoms would create a significant region of negative potential at the end of the pentyl chain, while the adjacent carbon atoms and the hydrogen on the nitrogen would exhibit a positive potential.

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom. This data would highlight the inductive effect of the pentafluoropentyl group, which is expected to draw electron density away from the rest of the molecule, influencing its reactivity and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the alkyl chain and the rotatable bonds in this compound mean that it can exist in numerous conformations. Understanding the conformational landscape and the dynamics of the molecule is crucial for a complete picture of its behavior.

Exploration of Energetically Favorable Conformations in Various Environments

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all low-energy conformers. This can be achieved by rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results would reveal the most stable arrangements of the benzyl and pentafluoropentyl groups relative to each other.

The environment can significantly influence conformational preference. In the gas phase, intramolecular forces will dominate. However, in a solvent, intermolecular interactions with the solvent molecules will also play a role. Computational studies can simulate these effects by using implicit or explicit solvent models. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized.

Table 2: Relative Energies of Hypothetical Conformers of this compound in the Gas Phase

| Conformer | Dihedral Angle (C(benzyl)-N-C(pentyl)-C) | Relative Energy (kcal/mol) |

| 1 (Gauche) | ~-65° | 0.00 |

| 2 (Anti) | ~180° | 1.25 |

| 3 (Gauche) | ~65° | 0.00 |

Note: This table presents a simplified, hypothetical scenario for one of the key dihedral angles. A full conformational analysis would involve multiple dihedral angles.

Dynamics of Intramolecular Interactions and Fluorine's Influence on Conformation

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the trajectory of each atom over time, revealing the dynamic interplay of intramolecular interactions.

For this compound, an MD simulation would show how the bulky and highly electronegative pentafluoropentyl group influences the conformational flexibility of the molecule. The strong C-F bonds and the repulsion between the fluorine atoms would likely lead to a more rigid structure in that portion of the molecule compared to a non-fluorinated analogue. The simulation could also reveal transient intramolecular hydrogen bonding between the amine hydrogen and the fluorine atoms, which could stabilize certain conformations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its potential reactions, such as N-alkylation, acylation, or reactions involving the aromatic ring.

A typical approach involves identifying the reactants, products, and any intermediates or transition states along the reaction pathway. DFT calculations are commonly used to determine the geometries and energies of these species. nih.gov The activation energy of the reaction can be calculated as the energy difference between the reactants and the transition state. A lower activation energy indicates a more favorable reaction pathway.

For example, a computational study of the N-alkylation of this compound with an alkyl halide would involve locating the transition state for the nucleophilic attack of the nitrogen atom on the alkyl halide. The calculated activation energy would provide a quantitative measure of the reaction rate. The influence of the pentafluoropentyl group on the nucleophilicity of the nitrogen and, consequently, on the reaction barrier could be a key focus of such a study.

A thorough search of scientific literature and chemical databases reveals a significant lack of specific computational and theoretical studies focused on the compound this compound. While extensive research exists on the parent molecule, benzylamine (B48309) wikipedia.org, and on computational methodologies like reaction pathway mapping and Hammett correlations arxiv.orgutexas.edulibretexts.orgwikipedia.org, these have not been specifically applied to the fluorinated derivative .

The absence of published research prevents a detailed analysis of its specific computational and theoretical properties as requested. General principles of computational chemistry, such as transition state analysis and the study of kinetic and thermodynamic insights, are well-established methodologies. arxiv.orgnih.govmdpi.com Similarly, the investigation of substituent effects through Hammett correlations is a common practice in physical organic chemistry to understand reaction mechanisms and electronic properties. utexas.edulibretexts.orgwikipedia.orgnih.govviu.ca However, without dedicated studies on this compound, any discussion would be purely speculative and not based on the detailed, compound-specific research findings required.

Further research, including quantum chemical calculations, would be necessary to generate the data required for a comprehensive analysis of the transition states, reaction pathways, kinetics, thermodynamics, and substituent effects pertinent to this compound.

Following a comprehensive search for publicly available scientific literature, no specific research articles or detailed findings concerning the synthetic applications of the chemical compound this compound were identified. The search did not yield information regarding its use as a strategic intermediate in the synthesis of complex molecules, its application as a building block for fluorinated heterocyclic compounds, its role as a precursor to sophisticated organofluorine compounds, its utility in constructing specific carbon skeletons, or its derivatization for studying structure-reactivity relationships.

Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline, as the necessary source material detailing the research findings for this specific compound is not available in the public domain.

Future Research Trajectories and Emerging Opportunities

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The synthesis of (4,4,5,5,5-Pentafluoropentyl)benzylamine, particularly in an enantiomerically pure form, is a foundational challenge that invites the development of sophisticated synthetic strategies.

A primary and highly versatile approach would be reductive amination . masterorganicchemistry.comacsgcipr.org This method involves the reaction of 4,4,5,5,5-pentafluoropentanal (B13577766) with benzylamine (B48309) to form an intermediate imine, which is then reduced in situ to the target amine. masterorganicchemistry.com The key to achieving stereoselectivity would lie in the use of chiral reducing agents or catalysts. A biomimetic approach, where the N-benzylimine derived from the fluorinated aldehyde undergoes a base-catalyzed engineering.org.cnfluoropolymers.eu-proton shift, could also offer a practical route to the corresponding fluorinated amine after hydrolysis. nih.govacs.orgacs.org

Alternatively, asymmetric catalytic methods that have proven successful for other benzylamines could be adapted. nih.govacs.org For instance, a copper-catalyzed enantioselective aza-Friedel–Crafts reaction could potentially be developed, using a suitable fluorinated imine precursor. nih.gov Furthermore, modern methods for the synthesis of primary amines, such as those involving N-diphenylphosphinoylimines and subsequent enantioselective addition of organozinc reagents, could be explored for constructing the chiral center. organic-chemistry.org The development of catalysts, whether transition-metal-based or organocatalytic, that can effectively control the stereochemistry in the presence of the fluoroalkyl chain will be a significant area of investigation. nih.govrsc.org

The synthesis of the necessary fluorinated building blocks, such as 4,4,5,5,5-pentafluoropentanal or related electrophiles, will also require robust and efficient methods.

Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique electronic properties conferred by the pentafluoropentyl group are expected to unlock novel reactivity for the benzylamine core.

A key area of exploration will be the selective activation of the C-F bonds within the pentafluoropentyl tail. nih.gov While C-F bonds are notoriously strong, recent advances in photocatalysis and transition-metal catalysis have demonstrated the feasibility of their selective functionalization under mild conditions. nih.govacs.orgnih.gov Applying these methods to this compound could lead to unprecedented transformations, allowing for the late-stage diversification of the fluorinated chain. This could enable the creation of a library of derivatives with finely tuned properties. For instance, a "transfer fluorination" methodology, where fluorine is released from the perfluorinated ligand for nucleophilic fluorination, presents an intriguing possibility. digitellinc.com

The benzylamine moiety itself offers rich ground for discovering new reactions. The development of methods for the α-C-H functionalization of the benzyl (B1604629) group, catalyzed by chiral pyridoxal-based systems or other organocatalysts, could provide a direct route to chiral β-amino alcohols and other valuable structures without the need for pre-functionalization. researchgate.net Additionally, the use of elemental sulfur as a traceless oxidizing agent could facilitate novel, solvent-free syntheses of benzazole derivatives from this and other benzylamines. organic-chemistry.org

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthetic Design

Modernizing the synthesis of this compound through the integration of advanced technologies will be crucial for efficient and safe production.

Flow chemistry offers significant advantages for handling potentially hazardous fluorinating reagents and for controlling highly exothermic reactions. vapourtec.combeilstein-journals.org The synthesis of fluorinated intermediates or the amine itself could be performed in continuous-flow reactors, allowing for precise control over reaction parameters, enhanced safety, and easier scalability. nih.govnih.gov This approach is particularly well-suited for fluorination reactions that are difficult to manage in traditional batch processes. beilstein-journals.org

Automation can be applied to streamline the synthesis and purification processes. Automated platforms can perform multi-step syntheses, including the conversion of primary amines to other functional groups, using pre-packaged reagents to enhance safety and reproducibility. nih.govacs.org High-throughput screening of reaction conditions, facilitated by robotic systems, can rapidly identify optimal parameters for the synthesis of this compound and its derivatives. youtube.com

Exploration of Advanced Applications in Material Science and Catalysis

The distinct molecular architecture of this compound suggests a range of potential applications in materials science and catalysis.

In material science , the presence of the fluorinated tail can be exploited to create novel polymers with unique properties. fluoropolymers.euplasticsengineering.org For instance, incorporating this amine into a polymer backbone could lead to materials with high thermal stability, chemical resistance, and low surface energy. fluoropolymers.eunih.govwikipedia.org Such fluorinated polymers could find use as advanced coatings, durable textiles, or high-performance plastics. fluoropolymers.euplasticsengineering.org The self-assembly properties of polymers containing fluorinated side chains could also be harnessed to create structured materials with unique liquid crystalline or surface properties. researchgate.net

In catalysis , the amine functionality allows for its use as a precursor to organocatalysts. The fluorinated chain could act as a "fluorous ponytail," facilitating catalyst recovery through fluorous solid-phase extraction. This could lead to more sustainable catalytic processes.

Furthermore, the molecule's unique electronic and structural features could be leveraged in the development of chemical sensors . The interaction of the amine group with specific analytes could be modulated by the electron-withdrawing nature of the fluorinated chain, potentially leading to highly sensitive and selective sensing platforms.

Q & A

Q. What are the established synthetic routes for (4,4,5,5,5-Pentafluoropentyl)benzylamine derivatives in phthalocyanine chemistry?

The compound is synthesized via cyclotetramerization of fluorinated phthalonitrile precursors, such as 4-[(4,4,5,5,5-pentafluoropentyl)oxy]phthalonitrile, under inert nitrogen atmosphere. The reaction employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong base and n-pentanol as a solvent at 160°C. Structural confirmation is achieved using FT-IR, ¹H/¹³C NMR, UV-Vis spectroscopy, and MALDI-TOF mass spectrometry to verify substituent orientation and purity .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

This compound serves as a critical precursor in synthesizing Fulvestrant (ICI 182,780), a selective estrogen receptor downregulator (SERD). Its pentafluoropentyl chain enhances lipophilicity, facilitating membrane permeability. The synthetic pathway involves sulfinyl or sulfonyl group incorporation via nonyl-thioether linkages to steroidal backbones, as detailed in pharmacopeial standards .

Q. What analytical methods are prioritized for characterizing fluorinated benzylamine derivatives?

Key techniques include:

- Chromatography : HPLC with fluorinated stationary phases to resolve polar impurities.

- Spectroscopy : High-resolution ¹⁹F NMR to track fluorine substituent environments.

- Mass spectrometry : MALDI-TOF for molecular weight validation and isotopic pattern analysis .

Advanced Research Questions

Q. How does this compound contribute to ERα antagonism in breast cancer models?

Derivatives like Fulvestrant bind competitively to ERα, inducing receptor degradation via proteasomal pathways. In MCF7 cell assays, co-treatment with 1 μM ICI 182,780 (a derivative) abolished estrogen-induced proliferation, confirming ERα-specific activity. Dose-response studies reveal EC₅₀ values <10 nM for transcriptional repression .

Q. What experimental strategies resolve contradictions in proliferation data for fluorinated estrogen modulators?

Contradictions arise from off-target effects or variable coregulator expression. To address this:

Q. How do fluorinated substituents influence nanoscale cellular interactions in drug delivery systems?

The pentafluoropentyl moiety enhances hydrophobic interactions with lipid bilayers, improving nanoparticle (e.g., AuNP) uptake. Atomic force microscopy (AFM) studies demonstrate that derivatives increase endometrial cell surface roughness (RMS ~15 nm vs. ~8 nm control), correlating with altered MUC-1 protein distribution and enhanced endocytosis .